Zafirlukast Impurity H Zafirlukast Impurity H
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204632
InChI:
SMILES:
Molecular Formula: C₃₀H₃₇N₃O₄
Molecular Weight: 503.63

Zafirlukast Impurity H

CAS No.:

Cat. No.: VC0204632

Molecular Formula: C₃₀H₃₇N₃O₄

Molecular Weight: 503.63

* For research use only. Not for human or veterinary use.

Zafirlukast Impurity H -

Specification

Molecular Formula C₃₀H₃₇N₃O₄
Molecular Weight 503.63

Introduction

Chemical Structure and Properties

Zafirlukast Impurity H is chemically defined as cyclopentyl N-[3-[[4-(cyclohexylcarbamoyl)-2-methoxyphenyl]methyl]-1-methylindol-5-yl]carbamate, with a molecular formula of C₃₀H₃₇N₃O₄ . This compound has a molecular weight of 503.632 g/mol and an accurate mass of 503.278 . The structural configuration of this impurity shares similarities with the parent compound zafirlukast but differs in specific functional groups that affect its physicochemical properties.

The compound features several key structural components:

  • An indole core with methylation at position 1

  • A cyclopentyl carbamate group attached to position 5 of the indole

  • A methoxyphenyl group connected via a methylene bridge

  • A cyclohexylcarbamoyl substituent

The SMILES notation for Zafirlukast Impurity H is:
COc1cc(ccc1Cc2cn(C)c3ccc(NC(=O)OC4CCCC4)cc23)C(=O)NC5CCCCC5

This chemical structure contributes to its specific chromatographic behavior during analytical testing and its physical properties that distinguish it from other zafirlukast-related impurities.

Physical and Chemical Properties

The physical and chemical properties of Zafirlukast Impurity H determine its behavior during pharmaceutical manufacturing processes and analytical procedures. The following table summarizes the key properties of this compound:

PropertyValue/Description
Molecular FormulaC₃₀H₃₇N₃O₄
Molecular Weight503.632 g/mol
Physical AppearanceNeat solid
SolubilitySoluble in organic solvents (acetonitrile, methanol)
StabilityRelatively stable under normal storage conditions
Shipping TemperatureRoom temperature
Product FormatNeat
Country of OriginCanada (for reference standard)

These properties are crucial for establishing appropriate handling, storage, and analytical protocols for the compound .

Analytical Methods for Identification and Quantification

The detection and quantification of Zafirlukast Impurity H in pharmaceutical formulations require sophisticated analytical techniques. High-performance liquid chromatography (HPLC) with various detection methods serves as the primary analytical approach.

Chromatographic Methods

Reversed-phase HPLC represents the most commonly employed method for separating and quantifying Zafirlukast Impurity H. A validated analytical approach using reversed-phase rapid resolution liquid chromatography (RP-RRLC) has been developed specifically for the determination of zafirlukast impurities . This method employs:

  • Column: Hypersil Gold C18, 2.1 x 100 mm, 1.9 μ

  • Mobile Phase: Gradient of acetonitrile/water

  • Detection: Multiple wavelength monitoring

  • Validation Parameters: Linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and solution stability

This analytical method has demonstrated suitable resolution for separating Zafirlukast Impurity H from other related compounds, allowing for its accurate quantification in pharmaceutical formulations.

Spectroscopic Characterization

The structural elucidation of Zafirlukast Impurity H involves multiple spectroscopic techniques:

  • Mass Spectrometry (MS): Used to determine molecular weight and fragmentation patterns

  • Nuclear Magnetic Resonance (NMR): Both ¹H-NMR and ¹³C-NMR provide detailed structural information

  • Infrared Spectroscopy (IR): Identifies functional groups present in the molecule

  • UV-Visible Spectroscopy: Determines appropriate detection wavelengths for chromatographic analysis

Origin and Formation Pathways

Understanding the origin and formation mechanisms of Zafirlukast Impurity H is crucial for implementing effective control strategies during pharmaceutical manufacturing.

Synthetic Routes and Formation

Zafirlukast Impurity H primarily forms through side reactions during the synthesis of zafirlukast. These side reactions may involve:

  • Alternative reaction pathways involving key intermediates

  • Degradation of zafirlukast under specific reaction conditions

  • Incomplete reactions or transformation of starting materials

  • Interactions between reagents and intermediates leading to structural modifications

The specific synthetic routes that lead to the formation of Impurity H have been investigated as part of comprehensive impurity profiling studies for zafirlukast . These studies have identified critical process parameters that influence impurity formation and have led to improved manufacturing protocols designed to minimize its occurrence.

Process-Related Factors

Several factors in the zafirlukast manufacturing process can influence the formation of Impurity H:

  • Reaction temperature and time

  • Catalyst type and concentration

  • Solvent purity and composition

  • pH conditions during various synthetic steps

  • Purification procedures and their efficiency

Controlling these factors is essential for limiting the formation of Zafirlukast Impurity H and maintaining product quality within acceptable regulatory limits .

Significance in Pharmaceutical Quality Control

Zafirlukast Impurity H plays a critical role in pharmaceutical quality control processes for zafirlukast products.

Regulatory Requirements

Regulatory agencies worldwide require the identification, quantification, and control of pharmaceutical impurities including Zafirlukast Impurity H. These requirements are outlined in guidelines such as:

  • International Conference on Harmonisation (ICH) Q3A(R2) for new drug substances

  • ICH Q3B(R2) for new drug products

  • Pharmacopoeial monographs specific to zafirlukast

The acceptable limits for Zafirlukast Impurity H are typically established based on toxicological assessments and validated analytical methods, with thresholds commonly set below 0.15% of the active pharmaceutical ingredient .

Reference Standards

Research Developments and Future Directions

Ongoing research on Zafirlukast Impurity H focuses on several key areas that enhance our understanding of this compound and its significance in pharmaceutical science.

Improved Analytical Methods

Recent developments in analytical chemistry have led to more sensitive and specific methods for detecting and quantifying Zafirlukast Impurity H. These advancements include:

  • Ultra-high-performance liquid chromatography (UHPLC) techniques

  • Advanced mass spectrometry methods with improved sensitivity

  • Novel sample preparation procedures

  • Automated analytical systems for high-throughput screening

These methods allow for detection of the impurity at increasingly lower levels, supporting more stringent quality control measures .

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